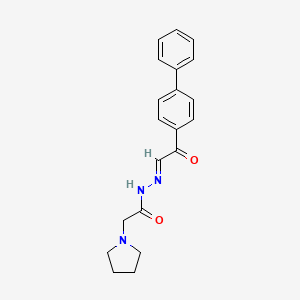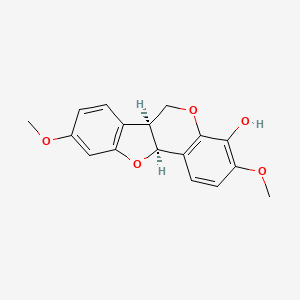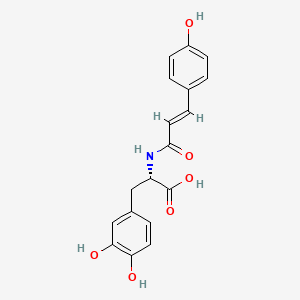
N-Coumaroyl-3-hydroxytyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Coumaroyl-3-hydroxytyrosine is a phenolic amino acid derivative, known for its unique chemical structure and potential biological activities. This compound is characterized by the presence of a coumaroyl group attached to the 3-hydroxy position of tyrosine, a naturally occurring amino acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Coumaroyl-3-hydroxytyrosine typically involves the coupling of 3-hydroxytyrosine with a coumaroyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: N-Coumaroyl-3-hydroxytyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the coumaroyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Industry: Potential use in the development of natural antioxidants and preservatives.
Mecanismo De Acción
The biological effects of N-Coumaroyl-3-hydroxytyrosine are primarily attributed to its antioxidant properties. The compound can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. It also modulates various signaling pathways involved in inflammation and cell survival .
Comparación Con Compuestos Similares
Tiliroside: A flavonoid glycoside with a coumaroyl moiety, known for its antioxidant and cytoprotective effects.
Astragalin: Another flavonoid glycoside, but with lower antioxidant activity compared to tiliroside.
Uniqueness: N-Coumaroyl-3-hydroxytyrosine stands out due to its specific structure, which combines the properties of tyrosine and coumaroyl groups. This unique combination enhances its antioxidant and anti-inflammatory activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
77201-64-0 |
|---|---|
Fórmula molecular |
C18H17NO6 |
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
(2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H17NO6/c20-13-5-1-11(2-6-13)4-8-17(23)19-14(18(24)25)9-12-3-7-15(21)16(22)10-12/h1-8,10,14,20-22H,9H2,(H,19,23)(H,24,25)/b8-4+/t14-/m0/s1 |
Clave InChI |
UUXSHXGLOWJTDV-PXYYCUNGSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)O |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


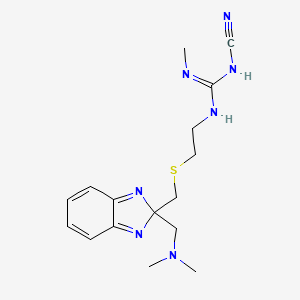
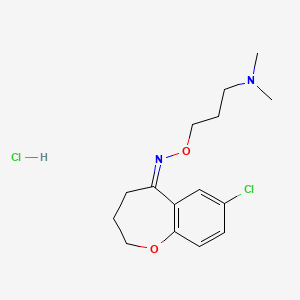
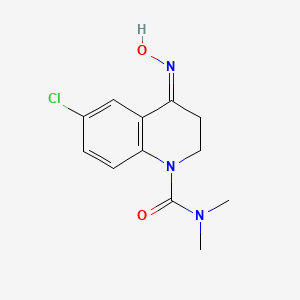
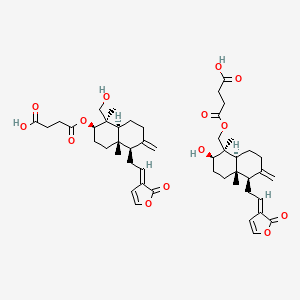
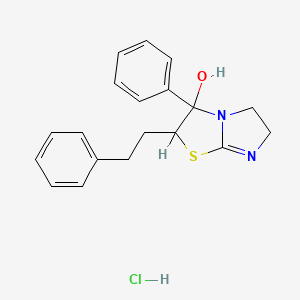
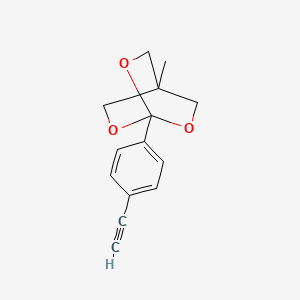
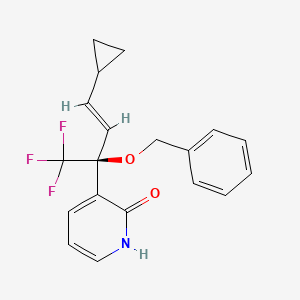

![N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide](/img/structure/B12765736.png)
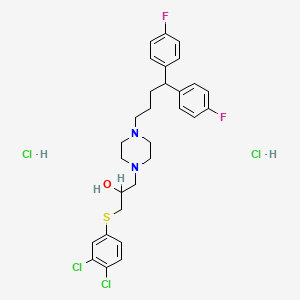
![Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B12765754.png)
